Phenylselenocysteine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

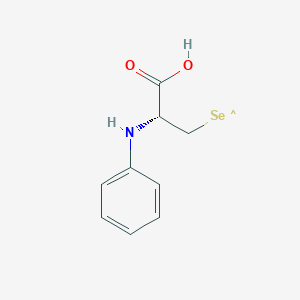

Phenylselenocysteine, also known as this compound, is a useful research compound. Its molecular formula is C9H10NO2Se and its molecular weight is 243.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Protein Modification and Bioconjugation

Phenylselenocysteine is recognized for its ability to participate in site-specific modifications of proteins. This capability is particularly valuable in the development of novel bioconjugation strategies. The unique reactivity of the selenol side chain allows for selective reactions that can be utilized to create complex protein structures with tailored functionalities.

- Photocatalytic Methods : Recent advancements have demonstrated the use of photocatalytic methods for the dimerization and functionalization of peptides containing this compound. This approach enables rapid and efficient modifications under mild conditions, which are crucial for preserving protein integrity during synthesis .

- Site-Selective Modifications : The incorporation of this compound into peptide chains has been successfully achieved using standard peptide synthesis techniques. This allows researchers to explore the effects of selenium-containing residues on protein structure and function, potentially leading to the design of proteins with enhanced therapeutic properties .

Therapeutic Applications

This compound exhibits various bioactivities that make it a candidate for therapeutic applications:

- Anticancer Properties : Studies have indicated that selenium-containing compounds, including this compound, possess anticancer activities. These compounds can induce apoptosis in cancer cells and exhibit cytotoxic effects against various cancer cell lines, such as HepG2 and MDA-MB-231 .

- Neuroprotective Effects : Research has shown that this compound can provide neuroprotective benefits, which may be beneficial in treating neurodegenerative diseases. Its antioxidant properties help mitigate oxidative stress, a significant factor in neuronal damage .

Biological Studies

The incorporation of this compound into proteins facilitates the study of biological processes at a molecular level:

- Histone Modification Studies : this compound can be utilized in chemical approaches to study histone modifications. By incorporating this amino acid into histones, researchers can investigate the effects of specific modifications on gene expression and chromatin dynamics .

- Selenium's Role in Health : The broader implications of selenium in human health have been explored through studies on selenium-containing peptides, including this compound. These studies highlight its role in antioxidant defense mechanisms and its potential to prevent chronic diseases .

Case Studies and Findings

Eigenschaften

Molekularformel |

C9H10NO2Se |

|---|---|

Molekulargewicht |

243.15 g/mol |

InChI |

InChI=1S/C9H10NO2Se/c11-9(12)8(6-13)10-7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)/t8-/m0/s1 |

InChI-Schlüssel |

KVZPFHFKICVZCF-QMMMGPOBSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)N[C@@H](C[Se])C(=O)O |

Kanonische SMILES |

C1=CC=C(C=C1)NC(C[Se])C(=O)O |

Synonyme |

phenylselenocysteine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.